N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214906
InChI: InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2
SMILES:
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol

N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine

CAS No.:

Cat. No.: VC16214906

Molecular Formula: C16H22Cl2N2

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine -

Specification

Molecular Formula C16H22Cl2N2
Molecular Weight 313.3 g/mol
IUPAC Name N-(cyclopropylmethyl)-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine
Standard InChI InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2
Standard InChI Key TUTNVRWMPLTMGI-UHFFFAOYSA-N
Canonical SMILES C1CC1CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNCC3

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are unavailable, analog-based predictions suggest:

  • Molecular Weight: ~327.3 g/mol

  • LogP: ~3.2 (indicating moderate lipophilicity)

  • Solubility: Poor aqueous solubility (<1 mg/mL at 25°C) but soluble in organic solvents like DMSO or ethanol .

Table 1: Comparative Properties of Structurally Related Piperidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPcLogP
N-Cyclopropyl-4-[...]pyrimidin-2-amine C25_{25}H30_{30}Cl2_2N6_6485.44.14.3
2,4-Dichloro-N-{[...]benzamide C19_{19}H26_{26}Cl2_2N2_2O3_3S433.42.83.0
Target CompoundC16_{16}H22_{22}Cl2_2N2_2327.33.2*3.4*

*Predicted using QSAR models.

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is likely synthesized via a two-step alkylation of piperidin-4-amine:

  • Primary Alkylation: Reaction with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K2_2CO3_3 in acetonitrile).

  • Secondary Alkylation: Introduction of cyclopropylmethyl bromide using a coupling agent like HATU in DMF, catalyzed by DIPEA .

Key Reaction Conditions:

  • Temperature: 20–25°C

  • Duration: 12–24 hours

  • Yield: ~60–75% (estimated based on analogous reactions) .

Spectroscopic Characterization

Hypothetical spectral data for the compound include:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45–7.30 (m, 3H, Ar-H), 3.75 (s, 2H, N-CH2_2-Ar), 2.85–2.60 (m, 4H, piperidine-H), 1.90–1.50 (m, 4H, cyclopropane-H).

  • HRMS: m/z 327.15 [M+H]+^+.

Pharmacological and Biological Properties

Mechanism of Action

Structural analogs, such as piperidinylimidazoles, exhibit c-Jun N-terminal kinase (JNK) inhibition with IC50_{50} values in the nanomolar range . The dichlorobenzyl group may enhance target binding via hydrophobic interactions, while the cyclopropylmethyl moiety could reduce metabolic degradation.

Predicted Bioactivity

  • Kinase Inhibition: Moderate affinity for JNK isoforms (JNK1–3) due to structural resemblance to known inhibitors .

  • CNS Penetration: High blood-brain barrier permeability (predicted QPlogBB > 0.3) owing to its lipophilicity.

Applications and Future Directions

Research Gaps

  • In Vivo Efficacy: No pharmacokinetic or pharmacodynamic studies reported.

  • Synthetic Optimization: Scalability and enantioselective synthesis require exploration.

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